5-amino-3-[(Z)-1-cyano-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyanoacetic acid to form an intermediate, which then undergoes cyclization with hydrazine derivatives to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid, alumina-silica-supported MnO2 .Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-heteroaryl-3-methyl/aryl-4-cyanopyrazoles: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their biological activities and applications.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(4-HYDROXY-3-METHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations and potential therapeutic applications .
Properties
Molecular Formula |
C14H11N5O2 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H11N5O2/c1-21-12-5-8(2-3-11(12)20)4-9(6-15)13-10(7-16)14(17)19-18-13/h2-5,20H,1H3,(H3,17,18,19)/b9-4+ |
InChI Key |
WCAKSXQRFBVWDG-RUDMXATFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)O |
Origin of Product |
United States |
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